2-Chlorododecane
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Overview
Description
2-Chlorododecane is an organic compound with the molecular formula C₁₂H₂₅Cl . It is a chlorinated derivative of dodecane, where a chlorine atom is substituted at the second carbon of the dodecane chain. This compound is used in various chemical processes and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorododecane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents like hexane or cyclohexane.
Catalyst: Radical initiators such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in continuous flow reactors to ensure efficient mixing and control over reaction parameters. The use of advanced separation techniques like distillation and crystallization helps in purifying the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorododecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of dodecane by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-hydroxydodecane, 2-aminododecane, or 2-thiododecane.
Oxidation: Formation of 2-dodecanol or 2-dodecanoic acid.
Reduction: Formation of dodecane.
Scientific Research Applications
2-Chlorododecane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on biological membranes and cellular processes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorododecane involves its interaction with biological membranes and proteins. The chlorine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein structure and function. This can affect various cellular pathways and processes, including signal transduction and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-Chlorododecane: A positional isomer with the chlorine atom at the first carbon.
2-Bromododecane: A similar compound with a bromine atom instead of chlorine.
2-Iodododecane: A similar compound with an iodine atom instead of chlorine.
Uniqueness
2-Chlorododecane is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and applications. Compared to its isomers and halogenated analogs, this compound exhibits distinct properties that make it suitable for particular industrial and research applications.
Properties
CAS No. |
2350-11-0 |
---|---|
Molecular Formula |
C12H25Cl |
Molecular Weight |
204.78 g/mol |
IUPAC Name |
2-chlorododecane |
InChI |
InChI=1S/C12H25Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11H2,1-2H3 |
InChI Key |
IRQJPTVOWBXCHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)Cl |
Origin of Product |
United States |
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